Acetylene-PEG4-biotin conjugate

Overview

Description

Acetylene-PEG4-biotin conjugate is a click chemistry biotinylation reagent . The alkyne group in the conjugate is reactive with an azide moiety via a Click Chemistry reaction to form a stable triazole linkage . The PEG arm in the conjugate increases the solubility of the molecules in aqueous media that are conjugated to the biotin compound .

Synthesis Analysis

The synthesis of this compound involves the use of genetically encodable protein synthesis inhibitors (gePSI) to achieve cell-type-specific temporal control of protein synthesis . Controlled expression of the gePSI in neurons or glia results in rapid, potent, and reversible cell-autonomous inhibition of protein synthesis .Molecular Structure Analysis

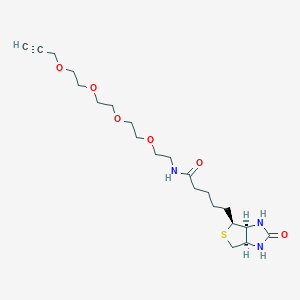

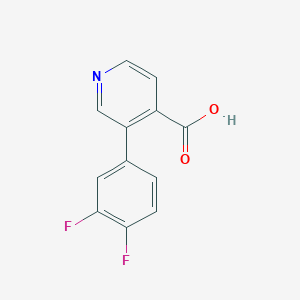

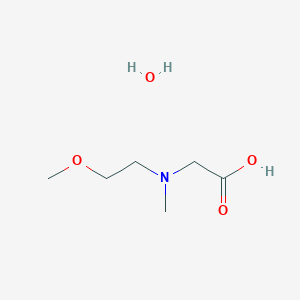

The molecular formula of this compound is C21H35N3O6S . The molecular weight is 457.6 g/mol . The structure of the conjugate includes a biotin molecule, a PEG4 spacer, and an acetylene group .Chemical Reactions Analysis

The alkyne group in this compound reacts with azides to form a stable triazole linkage . This reaction is facilitated by copper-catalyzed 1,3 dipolar cycloaddition click chemistry .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 55-64 °C . The conjugate is soluble in water, DMSO, DCM, and DMF .Scientific Research Applications

1. Enhancing Nanocarrier Biocompatibility

Polyethylene glycol (PEG), including derivatives like Acetylene-PEG4-biotin, is commonly used for coating nanocarriers to improve their biocompatibility, hydrophilicity, stability, and biodegradability. The conjugation of PEG with molecules like biotin can result in extended circulation time in the bloodstream and a ‘stealth character’ in vivo, making it promising for therapeutics and biomedical applications (Rahme & Dagher, 2019).

2. Bioimaging and Drug Delivery

Acetylene-PEG4-biotin conjugates have applications in bioimaging and drug delivery. Biotin-PEG conjugates are used for labeling and delivering drugs to targeted cells or tissues. These conjugates can be utilized in quantum dot nanoparticles for cell tagging, tracking, and imaging, as they provide a straightforward assay to quantify biotin binding sites (Mittal & Bruchez, 2011).

3. Surface Immobilization of Biomolecules

The Acetylene-PEG4-biotin conjugate is useful in immobilizing a variety of biomolecules onto solid surfaces. This application is significant in developing biosensors and biochips, where specific biomolecular recognition and binding are crucial (Sun, Yang, & Chaikof, 2008).

Mechanism of Action

Target of Action

Biotin-PEG4-Alkyne, also known as Acetylene-PEG4-biotin conjugate, is primarily used to label azide-containing molecules or biomolecules . The primary target of this compound is the azide group present in these molecules .

Mode of Action

The compound contains an alkyne group that reacts with azides to form a stable triazole linkage . This reaction is facilitated by a copper-catalyzed 1,3 dipolar cycloaddition, commonly referred to as click chemistry . The result is the introduction of a biotin moiety into the azide-modified system of interest .

Biochemical Pathways

The key biochemical pathway involved in the action of Biotin-PEG4-Alkyne is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage between the alkyne group in the Biotin-PEG4-Alkyne and the azide group in the target molecule .

Pharmacokinetics

The presence of the PEG4 (polyethylene glycol) spacer arm in the compound improves the solubility of the labeled molecules in aqueous media .

Result of Action

The primary result of Biotin-PEG4-Alkyne’s action is the successful biotinylation of azide-containing molecules or biomolecules . This allows for the subsequent detection of these biotinylated molecules using streptavidin, avidin, or NeutrAvidin® biotin-binding proteins .

Action Environment

The action of Biotin-PEG4-Alkyne is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Biotin-PEG4-Alkyne plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The Alkyne group in Biotin-PEG4-Alkyne can react with molecules containing Azide groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAc) .

Cellular Effects

The cellular effects of Biotin-PEG4-Alkyne are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Biotin-PEG4-Alkyne involves its participation in click chemistry reactions. It contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage, allowing the conjugation of the biotin label to the target molecule .

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMJWNZZFUDLKQ-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601109744 | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262681-31-1 | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262681-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate](/img/structure/B3095315.png)

![Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3095319.png)

![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)

![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B3095364.png)

![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095368.png)

![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095379.png)